molecular formula C15H17N3 B095797 Anatalline CAS No. 18793-19-6

Anatalline

Cat. No.: B095797
CAS No.: 18793-19-6
M. Wt: 239.32 g/mol
InChI Key: COWQBMIVVHLMNO-UHFFFAOYSA-N
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Description

Anatalline is a minor alkaloid found in tobacco plants, specifically in the species Nicotiana tabacum. It is structurally characterized by the presence of two pyridyl rings and a central saturated heterocyclic ring. This compound is part of the pyridine alkaloid family, which also includes nicotine, anatabine, and anabasine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of anatalline involves several steps. One of the methods reported includes the condensation of 3-pyridylacetonitrile with 3-pyridylaldehyde in the presence of a base to form a chalcone intermediate. This intermediate undergoes a Michael addition with diethyl malonate, followed by decarboxylation and reductive amination to yield this compound .

Industrial Production Methods: it can be produced in laboratory settings using cell cultures of Nicotiana tabacum treated with methyl jasmonate, which induces the accumulation of this compound along with other alkaloids .

Chemical Reactions Analysis

Types of Reactions: Anatalline undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction of this compound can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the pyridyl rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenating agents or nitrating agents can be used under controlled conditions.

Major Products:

Scientific Research Applications

Anatalline has several applications in scientific research:

Mechanism of Action

The mechanism of action of anatalline is not fully understood. it is believed to interact with nicotinic acetylcholine receptors in a manner similar to nicotine. This interaction can modulate neurotransmitter release and influence various physiological processes. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Anatalline is similar to other pyridine alkaloids such as:

    Nicotine: The most well-known alkaloid in tobacco, primarily responsible for its addictive properties.

    Anatabine: Another minor alkaloid with anti-inflammatory properties.

    Anabasine: Known for its insecticidal properties.

Uniqueness: this compound is unique due to its specific structural configuration and its occurrence in tobacco plants. Unlike nicotine, which contains a pyrrolidine ring, this compound has a central saturated heterocyclic ring, distinguishing it from other alkaloids .

Properties

IUPAC Name

3-(2-pyridin-3-ylpiperidin-4-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3/c1-3-13(10-16-6-1)12-5-8-18-15(9-12)14-4-2-7-17-11-14/h1-4,6-7,10-12,15,18H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COWQBMIVVHLMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1C2=CN=CC=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60332132
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18793-19-6
Record name Anatalline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60332132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Dimethoxyphosphorylmethylidenehydrazine
Anatalline
Dimethoxyphosphorylmethylidenehydrazine
Anatalline
Dimethoxyphosphorylmethylidenehydrazine
Anatalline
Dimethoxyphosphorylmethylidenehydrazine
Anatalline
Dimethoxyphosphorylmethylidenehydrazine
Anatalline
Dimethoxyphosphorylmethylidenehydrazine
Anatalline

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